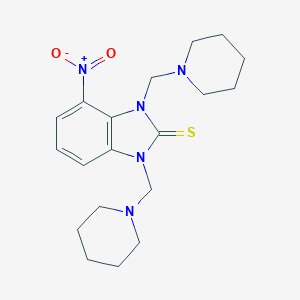
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro- is a chemical compound that has shown promising results in scientific research applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro- involves the inhibition of specific enzymes and proteins that are involved in the disease process. The compound has been shown to inhibit the activity of tyrosine kinases, which are involved in the growth and proliferation of cancer cells. It also inhibits the activity of aldose reductase, which is involved in the development of diabetic complications. Additionally, the compound has been shown to modulate the activity of various neurotransmitters, which are involved in neurodegenerative disorders.
Biochemical and Physiological Effects:
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro- has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of glucose and glycosylated hemoglobin in diabetic animals. It also reduces the levels of pro-inflammatory cytokines and oxidative stress markers in various disease models. Additionally, the compound has been shown to improve cognitive function and reduce neuronal damage in neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro- in lab experiments is its high potency and specificity. The compound has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in certain disease models.
Direcciones Futuras
There are several future directions for the research on 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro-. One of the potential areas of research is the development of novel analogs with improved solubility and bioavailability. The compound can also be studied for its potential as a therapeutic agent in other diseases such as Alzheimer's disease and multiple sclerosis. Additionally, the compound can be studied for its potential as a drug delivery system for targeted drug delivery in cancer therapy.
Conclusion:
In conclusion, 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro- is a chemical compound that has shown promising results in scientific research applications. The compound has been synthesized using a specific method and has been extensively studied for its potential as a therapeutic agent in various diseases. The mechanism of action of the compound involves the inhibition of specific enzymes and proteins that are involved in the disease process. The compound has various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the research on this compound, which may lead to the development of novel therapeutic agents and drug delivery systems.
Métodos De Síntesis
The synthesis of 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro- involves the reaction of 2-aminobenzimidazole with 1,3-bis(1-piperidinylmethyl)urea and nitroethane in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product. The purity of the final product is confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro- has been extensively studied for its potential as a therapeutic agent in various diseases. It has shown promising results in the treatment of cancer, diabetes, and neurodegenerative disorders. The compound has also been studied for its antimicrobial and anti-inflammatory properties.
Propiedades
Número CAS |
112094-11-8 |
|---|---|
Nombre del producto |
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro- |
Fórmula molecular |
C19H27N5O2S |
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
4-nitro-1,3-bis(piperidin-1-ylmethyl)benzimidazole-2-thione |
InChI |
InChI=1S/C19H27N5O2S/c25-24(26)17-9-7-8-16-18(17)23(15-21-12-5-2-6-13-21)19(27)22(16)14-20-10-3-1-4-11-20/h7-9H,1-6,10-15H2 |
Clave InChI |
VJVHPGIHFLZFHS-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CN2C3=C(C(=CC=C3)[N+](=O)[O-])N(C2=S)CN4CCCCC4 |
SMILES canónico |
C1CCN(CC1)CN2C3=C(C(=CC=C3)[N+](=O)[O-])N(C2=S)CN4CCCCC4 |
Otros números CAS |
112094-11-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



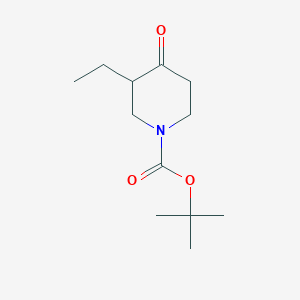
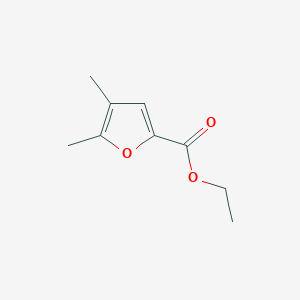
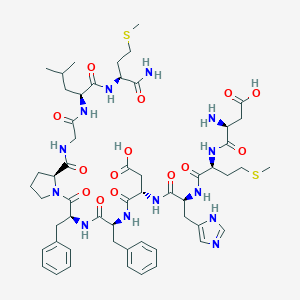

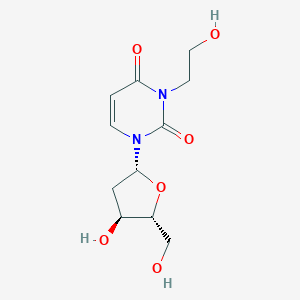

![2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B37549.png)
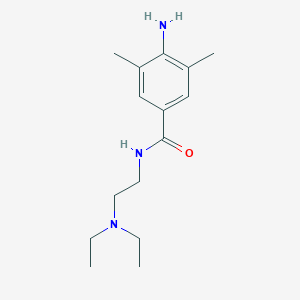
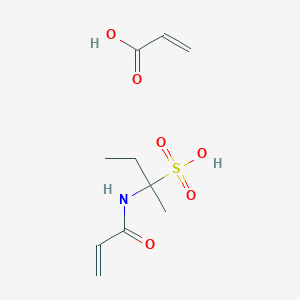
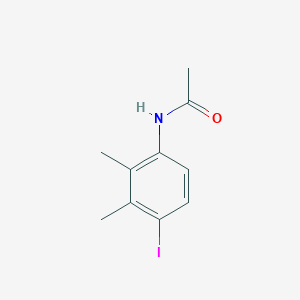

![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B37558.png)

